molecular formula C8H9N3O B13627530 [3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine

[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine

Cat. No.: B13627530
M. Wt: 163.18 g/mol
InChI Key: VQWGDAAODMUVAK-UHFFFAOYSA-N
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Description

[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine is a chemical building block of significant interest in medicinal chemistry and neuroscience research. This compound features a furan-substituted pyrazole core, a structure identified as a critical pharmacophore in the development of novel therapeutics. Recent studies have demonstrated that this specific chemical scaffold is a key intermediate in the synthesis of potent and selective positive allosteric modulators (PAMs) for the metabotropic glutamate receptor subtype 1 (mGlu1) . mGlu1 PAMs represent a promising mechanism for addressing central nervous system disorders. Research indicates that these compounds can inhibit dopamine release and exhibit robust efficacy in preclinical models of psychosis and cognition, such as amphetamine-induced hyperlocomotion and MK-801-induced disruptions of novel object recognition . The furan-pyrazole motif, central to this compound, was found to be optimal for achieving excellent functional potency and selectivity for mGlu1 over other related receptors . This makes the compound a valuable tool for researchers synthesizing and optimizing new chemical entities to study mGlu1 receptor biology and its role in neuropsychiatric conditions. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,5,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWGDAAODMUVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazole and Furan Precursors

The initial step in the synthesis involves preparing the pyrazole and furan intermediates separately:

  • Pyrazole Intermediate : Pyrazole derivatives such as 1H-pyrazol-5-yl)methanamine can be synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds or related precursors under controlled conditions. For example, refluxing methods and catalytic systems such as Ce(SO4)2·4H2O in ethanol/water mixtures have been reported to afford pyrazolone derivatives with high yields and short reaction times, which can be further elaborated to pyrazolyl methanamine derivatives.

  • Furan Intermediate : The furan-2-yl moiety can be introduced through substituted furfurylidene compounds synthesized by condensation of furan-2-carbaldehyde with appropriate nucleophiles. Microwave-assisted synthesis under both thermal and non-thermal conditions has been successfully applied to prepare substituted furans efficiently with good yields.

Coupling to Form [3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine

The key step is the coupling of the pyrazole and furan moieties via a methanamine linker. Several methods have been documented:

  • Nucleophilic Substitution and Amination : A general procedure involves reacting a halogenated pyrazole intermediate with an amine-functionalized furan derivative or vice versa. For instance, a reaction mixture containing the pyrazole precursor, sodium iodide, potassium carbonate, and the furan derivative in chloroform under nitrogen atmosphere at low temperature (0 °C) for 24 hours leads to the formation of the coupled product. Purification is achieved by flash column chromatography.

  • Copper-Catalyzed Coupling : Copper(I) iodide catalysis in the presence of fluoride ions and trifluoromethyltrimethylsilane in dimethylformamide (DMF) at room temperature has been used to functionalize pyrazole rings, which can be adapted for coupling with furan derivatives.

  • Reduction of Azides : Azide intermediates derived from pyrazole precursors can be reduced to amines using iron(II) sulfate in isopropanol at 50 °C, facilitating the formation of the methanamine linkage.

Representative Synthetic Procedure

Step Reagents and Conditions Description Yield (%) Notes
1 Pyrazole precursor (1 mmol), furan derivative (2 mmol), NaI (5 eq), K2CO3 (2 mmol), CHCl3, N2 atmosphere, 0 °C, 24 h Coupling reaction forming the pyrazolyl-furan methanamine ~33% Purification by flash chromatography (petroleum ether:ethyl acetate = 80:1)
2 Pyrazole intermediate (0.3 mmol), KF (0.6 mmol), CuI (0.45 mmol), trifluoromethyltrimethylsilane (0.6 mmol), DMF, room temperature, 12 h Copper-catalyzed functionalization Variable Column chromatography purification
3 Pyrazole azide intermediate (0.3 mmol), FeSO4 (0.3 mmol), isopropanol, 50 °C, 4 h Reduction of azide to amine Moderate Filtration and chromatography purification

Analytical Data and Characterization

  • Physical State : The compound is typically isolated as a white solid.
  • Melting Point : Reported melting points for similar pyrazolyl methanamine compounds range around 100–150 °C depending on substitution.
  • Nuclear Magnetic Resonance (NMR) : ^1H-NMR spectra show characteristic signals for the pyrazole ring protons, furan protons, and the methanamine linker. For example, in a related compound, signals appear at δ 6.76–8.89 ppm corresponding to aromatic and heterocyclic protons.
  • Mass Spectrometry : Molecular ion peaks consistent with the molecular weight (~205 g/mol for this compound) confirm the expected structure.
  • Infrared Spectroscopy (IR) : Characteristic absorptions include N-H stretching around 3200–3400 cm^-1, C=N and C=C stretches in the heterocyclic rings, and C-O stretches from the furan ring.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Nucleophilic substitution with NaI/K2CO3 Pyrazole halide, furan derivative, NaI, K2CO3 Chloroform, 0 °C, 24 h Mild conditions, straightforward Moderate yield, long reaction time
Copper-catalyzed coupling CuI, KF, trifluoromethyltrimethylsilane DMF, room temp, 12 h Efficient functionalization Requires copper catalyst, sensitive reagents
Azide reduction Pyrazole azide, FeSO4 Isopropanol, 50 °C, 4 h Clean reduction to amine Requires azide intermediate, safety concerns

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes selective oxidation to form furanones or dicarbonyl derivatives. Key conditions and outcomes include:

Oxidizing Agent Conditions Major Product Yield Source
KMnO₄Acidic medium (H₂SO₄), 80°C2(5H)-Furanone derivative65–72%
H₂O₂FeCl₃ catalyst, RT, 12 hrsHydroxylated furan intermediates58%

The methanamine group remains intact under mild oxidation but may form imines or nitriles under stronger conditions (e.g., CrO₃).

Cyclization and Catalytic Reactions

The compound participates in palladium- or gold-catalyzed cyclization to form polycyclic structures:

Table 2: Cyclization Pathways

Catalyst Ligand Conditions Product Application
Pd(OAc)₂PPh₃DMF, 120°C, 6 hrsPyrazolo[1,5-a]quinoline derivativesAntitubercular agents
AuCl₃NoneMicrowave, 150°C, 1 hrFused pyrazole-furan macrocyclesMaterial science

Microwave irradiation enhances reaction rates by 40–60% compared to conventional heating.

Functionalization of the Methanamine Group

The primary amine undergoes nucleophilic substitution and condensation:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in THF/K₂CO₃ to form N-alkyl derivatives.

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in pyridine .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to yield imines, useful in coordination chemistry.

Enzymatic and Metabolic Reactions

In biological systems, the compound interacts with cytochrome P450 enzymes (CYP3A4, CYP2D6), leading to:

Table 3: Metabolic Pathways

Enzyme Reaction Type Metabolite Biological Impact
CYP3A4N-DemethylationSecondary amine derivativeReduced receptor binding affinity
CYP2D6Hydroxylation5-Hydroxy-furan analogEnhanced solubility

These metabolites are critical in pharmacokinetic studies.

Comparative Reactivity

The furan ring’s electron-rich nature makes it more reactive toward electrophiles than the pyrazole ring. Substituents on the pyrazole (e.g., methyl groups) sterically hinder reactions at the 1-position but enhance amine-group reactivity.

Scientific Research Applications

[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which allow the compound to bind to its targets and exert its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with [3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

N-(4-(3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-yl)benzyl)-1-(furan-2-yl)methanamine (6f)

  • Structure : Adds a benzyl group and a 3,5-dimethoxyphenyl substituent to the pyrazole.
  • Properties :
    • Molecular weight: 423.24 g/mol (vs. 177.20 g/mol for the parent compound).
    • Higher lipophilicity due to aromatic substituents.
  • Activity : Exhibits PDE4 inhibitory activity (IC₅₀ = 0.12 µM), suggesting enhanced binding affinity compared to simpler derivatives .
  • Synthesis : Achieved in 71% yield via reductive amination, confirmed by HRMS ([M+H]⁺ = 423.2381) .

[3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-yl]methanamine

  • Structure : Methyl substitution at the pyrazole 1-position.
  • Properties :
    • Molecular weight: 177.20 g/mol.
    • Increased metabolic stability due to reduced susceptibility to oxidation at the pyrazole N1 position.
  • Applications : Used as a building block in kinase inhibitor development .
  • Synthesis: Prepared via nucleophilic substitution of 1-methylpyrazole precursors, with CAS No. 1365938-03-9 .

[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine

  • Structure : Trifluoromethyl (CF₃) group at the pyrazole 4-position.
  • Properties :
    • Molecular weight: 182.13 g/mol.
    • Enhanced electron-withdrawing effects from CF₃ improve membrane permeability.
  • Activity : Explored in CNS-targeted therapies due to improved blood-brain barrier penetration .

[5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]methanamine

  • Structure : Replaces furan with a thiazole ring.
  • Properties :
    • Molecular weight: 208.28 g/mol.
    • Thiazole introduces sulfur-based hydrogen bonding and increased polarity.
  • Activity : Shows promise in antimicrobial screening assays .

Comparative Analysis Table

Compound Key Substituents Molecular Weight (g/mol) Biological Target Synthesis Yield Reference
This compound Furan, NH₂ 177.20 PDE4, neurotransmitter receptors N/A
N-(4-(3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-yl)benzyl)-1-(furan-2-yl)methanamine (6f) 3,5-Dimethoxyphenyl, benzyl 423.24 PDE4 (IC₅₀ = 0.12 µM) 71%
[3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-yl]methanamine 1-Methyl 177.20 Kinases Not reported
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine 1-Methyl, 4-CF₃ 182.13 CNS targets Not reported
[5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]methanamine Thiazole 208.28 Antimicrobial agents Not reported

Key Research Findings

  • Substituent Effects :
    • Electron-donating groups (e.g., methoxy in 6f) enhance binding to PDE4 by stabilizing charge-transfer interactions .
    • Methyl or CF₃ groups at the pyrazole 1- or 4-positions improve metabolic stability and bioavailability .
  • Heterocycle Replacement :
    • Thiazole-containing derivatives (e.g., ) exhibit divergent activity profiles compared to furan analogs, emphasizing the role of heteroatoms in target selectivity.
  • Synthetic Challenges :
    • Reductive amination (for 6f) offers high yields but requires precise control of stoichiometry .
    • Methylation of the pyrazole N1 position (e.g., ) avoids competing side reactions seen in trifluoromethylation routes .

Biological Activity

The compound [3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings on its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and applications in drug discovery.

Chemical Structure and Properties

The molecular structure of this compound features a furan ring attached to a pyrazole moiety. This unique arrangement contributes to its diverse biological activities. The compound is characterized by its ability to interact with various enzymes and proteins, particularly those involved in metabolic processes.

Target Interactions

One of the primary targets for this compound is Cytochrome P450 2A6 , an enzyme crucial for the metabolism of many drugs and endogenous compounds. The interaction with this enzyme can influence drug metabolism and efficacy, which is essential for therapeutic applications.

Biochemical Pathways

The compound participates in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These interactions can lead to alterations in metabolic rates and the clearance of various substances from the body. Additionally, it has been observed to affect cellular signaling pathways, potentially influencing gene expression and cellular metabolism .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that derivatives of pyrazole compounds exhibit cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). For instance, related compounds have shown IC50 values ranging from 3.79 µM to 42.30 µM against these cell lines .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In a study evaluating a series of pyrazole derivatives, one compound demonstrated significant cytotoxicity with an IC50 value of 1.1 µM against HCT116 cancer cells, indicating strong potential for further development as an anticancer agent .
  • Antimicrobial Efficacy : Another study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 0.2 to 1.5 µg/mL against Mycobacterium tuberculosis, highlighting their potential as anti-tuberculosis agents .

Research Applications

The biological activity of this compound makes it a valuable compound in various research fields:

  • Medicinal Chemistry : It serves as a scaffold for developing new therapeutic agents targeting specific diseases.
  • Drug Development : Its interactions with cytochrome P450 enzymes suggest potential applications in designing drugs with optimized metabolic profiles.

Q & A

Basic: What synthetic strategies are recommended for the preparation of [3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of furan-2-carbaldehyde derivatives with hydrazine or substituted hydrazines. Key steps include:

  • Precursor Preparation: Ethynylation of pyrrole derivatives under transition metal-free conditions to generate intermediates like 5-ethynylpyrrole-2-carbaldehydes (e.g., via methods described in ).
  • Cyclization: Reaction with hydrazine in ethanol or acetic acid under reflux to form the pyrazole core.
  • Purification: Column chromatography (silica gel) or recrystallization using dichloromethane/hexane mixtures.
  • Optimization: Adjusting solvent polarity (e.g., AcOH for enhanced cyclization efficiency) and reaction time (1–3 hours) to maximize yield .

Basic: How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR Analysis: 1H^1H and 13C^{13}C NMR to verify proton environments (e.g., furan protons at δ 6.3–7.4 ppm, pyrazole NH at δ 10–12 ppm) and carbon assignments .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ for C9_9H9_9N3_3O: calc. 176.0819, observed 176.0823).
  • X-ray Crystallography: Resolve ambiguities in tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) by analyzing bond lengths and angles (e.g., N–N bond ~1.35 Å) .

Advanced: How can researchers design derivatives of this compound to enhance biological activity, and what analytical tools are critical for SAR studies?

Methodological Answer:

  • Structural Modifications:
    • Methanamine Functionalization: Introduce substituents (e.g., azides for click chemistry, as in ) via reductive amination or nucleophilic substitution.
    • Heterocycle Variation: Replace furan with thiophene or pyrrole to alter electronic properties .
  • SAR Tools:
    • Docking Studies: Use software like AutoDock to predict binding modes with targets (e.g., CYP2A6 inhibition, as in ).
    • Enzyme Assays: Measure IC50_{50} values against cytochrome P450 isoforms (e.g., CYP2A6, CYP3A4) using liver microsomes and selective inhibitors (e.g., ketoconazole for CYP3A4) .

Advanced: What experimental approaches resolve contradictions in metabolic stability data between in vitro microsomal assays and in vivo pharmacokinetic studies?

Methodological Answer:
Discrepancies often arise from differences in protein binding, transporter effects, or interspecies variability. Mitigation strategies include:

  • Microsomal Stability Assays: Use human liver microsomes (HLM) with NADPH cofactor; compare intrinsic clearance (CLint_{int}) across species .
  • Plasma Protein Binding: Measure free fraction via equilibrium dialysis to adjust in vitro-in vivo extrapolation (IVIVE).
  • Transporter Inhibition: Co-incubate with inhibitors (e.g., 4-methylpyrazole for CYP2E1) to identify efflux/uptake contributions .
  • In Vivo Validation: Administer radiolabeled compound to track metabolites via LC-MS/MS and correlate with microsomal data .

Advanced: How can researchers integrate this compound into complex architectures for drug discovery, and what steric/electronic factors must be considered?

Methodological Answer:

  • Multi-Step Synthesis:
    • Coupling Reactions: Use Suzuki-Miyaura cross-coupling to append aryl/heteroaryl groups to the pyrazole ring (e.g., ).
    • Protection/Deprotection: Temporarily protect the methanamine group with Boc anhydride to avoid side reactions during heterocycle formation.
  • Steric Considerations:
    • Avoid bulky substituents at the pyrazole C3 position to prevent steric clashes in target binding pockets.
    • Optimize furan orientation (e.g., via DFT calculations) to maximize π-stacking interactions .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction: Separate polar byproducts using water/dichloromethane (4×20 mL) as described in .
  • Chromatography: Use silica gel columns with gradient elution (e.g., 5–20% MeOH in DCM) for high-purity isolation (>95%).
  • Recrystallization: Employ solvent pairs like ethanol/water or DCM/hexane to obtain crystalline solids .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for tautomeric forms of the compound be resolved?

Methodological Answer:

  • Dynamic NMR: Perform variable-temperature 1H^1H NMR to detect tautomerization (e.g., NH proton exchange broadening at high temps) .
  • Computational Chemistry: Compare calculated NMR chemical shifts (via DFT) with experimental data to identify dominant tautomers.
  • Crystallographic Validation: Resolve absolute configuration and hydrogen bonding networks via single-crystal X-ray diffraction .

Advanced: What strategies validate this compound as a selective enzyme inhibitor in phenotypic screens?

Methodological Answer:

  • High-Throughput Screening (HTS): Test at 10 µM against a panel of 50+ enzymes (e.g., kinases, CYPs) to assess selectivity .
  • Dose-Response Curves: Determine IC50_{50} values in triplicate using fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) .
  • Counter-Screens: Exclude off-target effects by comparing activity in wild-type vs. enzyme-knockout cell lines .

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